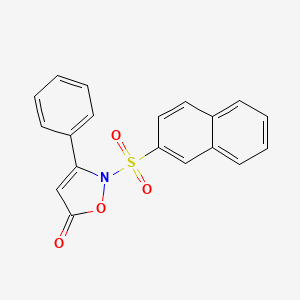

2-(2-naphthylsulfonyl)-3-phenyl-5(2H)-isoxazolone

Description

Properties

IUPAC Name |

2-naphthalen-2-ylsulfonyl-3-phenyl-1,2-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO4S/c21-19-13-18(15-7-2-1-3-8-15)20(24-19)25(22,23)17-11-10-14-6-4-5-9-16(14)12-17/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKZTELQLZNCBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)ON2S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

1,3-Dipolar Cycloaddition of Nitrile Oxides

The 1,3-dipolar cycloaddition between nitrile oxides and alkynes is a cornerstone for constructing the isoxazolone scaffold. Nitrile oxides, generated in situ from chloroximes or hydroxamoyl chlorides, react regioselectively with terminal alkynes under catalytic conditions. For example, Kore et al. demonstrated that chloroximes derived from aldoximes (via N-chlorosuccinimide treatment) undergo cycloaddition with propargyl guanosine to yield isoxazole derivatives in 70–85% yields. Applied to the target compound, a phenylacetylene derivative could serve as the dipolarophile, with subsequent sulfonation introducing the naphthylsulfonyl group (Figure 1A).

Copper catalysis enhances reaction efficiency. Yang et al. reported a Cu(I)-mediated method where nitrile oxides from 2-ethylazaarenes react with alkynes, yielding quinoline-isoxazole hybrids. Adapting this protocol, phenyl-substituted alkynes could form the 3-phenyl-isoxazolone intermediate, later functionalized at the 2-position via sulfonation.

Condensation Reactions for Ring Formation

Hydroxylamine Hydrochloride-Mediated Condensation

Condensation of β-diketones or β-keto esters with hydroxylamine hydrochloride is a classical route to isoxazolones. Reddy et al. synthesized 3,5-disubstituted isoxazoles via reaction of ynones with trimethylsilylazide, yielding 70–90% products. For 3-phenyl-5(2H)-isoxazolone, a β-keto ester precursor (e.g., ethyl benzoylacetate) could condense with hydroxylamine, forming the isoxazolone ring before sulfonation.

Acid-Catalyzed Cyclization

Langer et al. developed a trifluoroacetate-mediated cyclization of hydrazone dianions, yielding 5-trifluoromethyl isoxazoles. While the target compound lacks a trifluoromethyl group, this method’s mechanistic framework—base-generated dianions reacting with electrophiles—could be adapted. For instance, treating a phenyl-substituted hydrazone dianion with naphthylsulfonyl chloride might direct sulfonation at the 2-position.

Sulfonation Strategies for Functionalization

Direct Sulfonation with Naphthylsulfonyl Chlorides

Sulfonation at the isoxazolone’s 2-position is critical. Patent WO1999014216A1 discloses methods for introducing sulfonyl groups onto heterocycles using sulfonyl chlorides. For example, reacting 3-phenyl-5(2H)-isoxazolone with 2-naphthylsulfonyl chloride in the presence of a base (e.g., pyridine) likely affords the target compound. This electrophilic aromatic substitution proceeds via a two-step mechanism: (1) generation of the sulfonyl chloride’s electrophilic sulfur center and (2) nucleophilic attack by the isoxazolone’s oxygen or nitrogen.

Purification and Characterization

Crude products are typically purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Key characterization data include:

Chemical Reactions Analysis

Types of Reactions: 2-(2-Naphthylsulfonyl)-3-phenyl-5(2H)-isoxazolone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of sulfonic acids.

Reduction: Formation of corresponding alcohols.

Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

Anticancer Research

One of the most promising applications of 2-(2-naphthylsulfonyl)-3-phenyl-5(2H)-isoxazolone lies in its anticancer properties . Research indicates that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism of action appears to involve:

- Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells.

- Inhibition of Tumor Growth Signaling Pathways: It potentially interferes with crucial cellular signaling pathways that promote tumor growth.

Biological Target Interaction Studies

Studies have focused on the binding affinity of this compound to various biological targets. Understanding these interactions is vital for elucidating its mechanism of action and assessing potential side effects. Key areas of investigation include:

- Target Identification: Determining which proteins or enzymes the compound interacts with.

- Pharmacological Profiling: Assessing the therapeutic index and safety profile through interaction studies.

Synthesis of Derivatives

The synthetic versatility of this compound allows for the creation of various derivatives that may exhibit enhanced biological activities. Several synthetic routes have been developed for its preparation, enabling modifications that can lead to compounds with improved properties .

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer efficacy of this compound demonstrated significant inhibitory activity against multiple cancer cell lines. The results indicated that the compound could reduce cell viability significantly compared to controls, highlighting its potential as a therapeutic agent.

Case Study 2: Mechanistic Insights

Further investigations into the mechanism revealed that treatment with this compound led to alterations in cell cycle progression and increased markers of apoptosis in treated cells, providing insights into how it might exert its anticancer effects .

Mechanism of Action

The mechanism of action of 2-(2-naphthylsulfonyl)-3-phenyl-5(2H)-isoxazolone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby affecting their function. The pathways involved may include inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

- 2-Naphthylsulfonyl chloride

- 3-Phenyl-5(2H)-isoxazolone

- 2-(1-Naphthylsulfonyl)ethyl-1H-benzimidazole

Comparison: 2-(2-Naphthylsulfonyl)-3-phenyl-5(2H)-isoxazolone is unique due to the presence of both naphthylsulfonyl and isoxazolone moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound in various research applications .

Biological Activity

2-(2-naphthylsulfonyl)-3-phenyl-5(2H)-isoxazolone is a synthetic compound with the molecular formula and a molecular weight of 351.38 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications.

Anticancer Properties

Research indicates that compounds containing the isoxazole ring, including this compound, exhibit significant anticancer properties. Isoxazole derivatives have been studied for their ability to inhibit various cancer cell lines.

Case Studies and Findings

-

Cytotoxicity Against Cancer Cell Lines :

- A study synthesized several isoxazole derivatives and evaluated their cytotoxic activity against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines. Notably, compounds similar to this compound demonstrated potent activity, with some derivatives showing half-maximal inhibitory concentrations (IC50) as low as 15.48 μg/ml against HeLa cells and 23 μg/ml against Hep3B cells .

- The isoxazole structure is linked to mechanisms of inducing apoptosis and inhibiting cell cycle progression, particularly in the G2/M phase, which is critical for cancer treatment .

-

Mechanisms of Action :

- The anticancer activity of isoxazole derivatives often involves the inhibition of matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis. For instance, a novel derivative was shown to significantly reduce MMP-9 expression in triple-negative breast cancer (TNBC) cells, thereby inhibiting their invasive capabilities .

Anti-inflammatory Effects

Compounds like this compound have also been explored for their anti-inflammatory properties. The isoxazole ring has been associated with the modulation of inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

Enzyme Inhibition

The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in inflammatory responses and cancer progression. Research on related compounds has shown that modifications to the isoxazole structure can enhance enzyme inhibition efficacy .

Data Table: Biological Activity Summary

| Activity | Cell Line/Model | IC50 Value (μg/ml) | Mechanism |

|---|---|---|---|

| Cytotoxicity | MCF-7 | 39.80 | Induction of apoptosis |

| Cytotoxicity | HeLa | 15.48 | Cell cycle arrest |

| Cytotoxicity | Hep3B | 23.00 | Inhibition of MMPs |

| Anti-inflammatory potential | Various | N/A | Modulation of inflammatory pathways |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(2-naphthylsulfonyl)-3-phenyl-5(2H)-isoxazolone, and how are intermediates characterized?

- Methodology : The compound can be synthesized via condensation reactions between substituted isoxazolones and sulfonyl chlorides. For example, thiocarbamate intermediates (prepared from arylisothiocyanates and acetoacetate derivatives) react with hydroxylamine to form isoxazolones, which are then functionalized with naphthylsulfonyl groups. Intermediates are characterized via melting point analysis, IR spectroscopy (e.g., carbonyl stretches at ~1640–1680 cm⁻¹), and elemental analysis .

- Key Steps : Use of hydroxylamine for cyclization and triethylamine as a base in refluxing ethanol to promote nucleophilic substitution .

Q. How is X-ray crystallography employed to confirm the structure of isoxazolone derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and supramolecular interactions. For example, ethyl 2-(1,3-benzoxazol-2-yl)-5-oxo-3-(4-toluidino)-isoxazolecarboxylate was structurally confirmed using SCXRD, revealing planar isoxazolone rings and hydrogen-bonding networks .

- Data Interpretation : Discrepancies in thermal parameters or residual electron density may indicate disorder, requiring iterative refinement cycles .

Advanced Research Questions

Q. How can Flash-Vacuum-Pyrolysis (FVP) be utilized to study the thermal rearrangement of this compound derivatives?

- Methodology : Under FVP conditions (high temperature, low pressure), the compound undergoes ring-opening and cyclization to form fused heterocycles like imidazo[1,2-a]pyridines. For example, 4-acetyl-3-(4-substituted phenylamino) derivatives rearrange via aza-electrocyclic mechanisms, confirmed by GC-MS and IR .

- Key Parameters : Optimal temperatures (e.g., 400–600°C) and residence time control product selectivity. Computational modeling (DFT) can predict transition states .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation of isoxazolone derivatives?

- Methodology : Combine multiple techniques:

- NMR : Compare and shifts with analogous compounds (e.g., downfield shifts for sulfonyl groups at ~7.5–8.5 ppm in ).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas (e.g., [M+H]⁺ or [M+Na]⁺ peaks).

- X-ray Data : Cross-validate with SCXRD to resolve ambiguities in regiochemistry .

- Case Study : Discrepancies in -NMR coupling constants for ethyl 2-(benzoxazol-2-ylamino) derivatives were resolved via SCXRD, confirming rotational isomerism .

Q. How do substituents on the naphthylsulfonyl group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Electron-withdrawing groups (e.g., nitro) enhance sulfonyl group electrophilicity, accelerating substitution. Kinetic studies in DMF with nucleophiles (e.g., amines) show rate constants correlated with Hammett σ values. Steric effects from bulky substituents reduce reactivity, as shown in comparative yields (e.g., 70% for methyl vs. 40% for tert-butyl) .

- Experimental Design : Use pseudo-first-order conditions and monitor progress via HPLC or TLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.